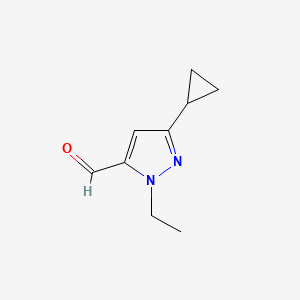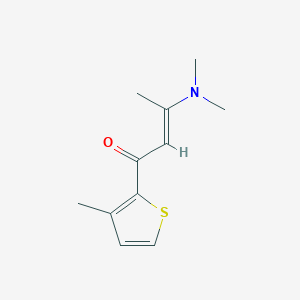![molecular formula C23H26N2O5S B2771043 6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-28-3](/img/structure/B2771043.png)
6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including carboxamide and carboxylate groups, a tetrahydronaphthalene ring, a dihydrothieno[2,3-c]pyridine ring, and several alkyl groups .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The tetrahydronaphthalene and dihydrothieno[2,3-c]pyridine rings are likely to be the core structure of the molecule, with the carboxamide and carboxylate groups and the alkyl groups attached at various positions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The carboxamide and carboxylate groups could potentially undergo a variety of reactions, including hydrolysis, reduction, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the carboxamide and carboxylate groups might make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, due to its complex structure, is involved in various chemical synthesis and reactions. It is used as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation processes. This method demonstrates significant regioselectivity and diastereoselectivity, contributing to the advancement of organic synthesis techniques (Zhu, Lan, & Kwon, 2003). Similarly, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems are synthesized from derivatives, showcasing the versatility of such compounds in creating complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antioxidant and Antitumor Activities
This compound's derivatives have been explored for their potential in inhibiting tumor growth and exhibiting antioxidant activities. Research has found that certain tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties display promising tumor inhibitory and antioxidant properties. These findings are crucial for developing new anticancer and antioxidant agents, indicating a significant potential in medicinal chemistry (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Application in Heterocyclic Chemistry
The structural complexity and reactivity of 6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate make it an excellent candidate for the synthesis of various heterocyclic compounds. For instance, its role in the synthesis of cyanoacetamide-based benzothiophenes demonstrates its utility in creating molecules with potential biological activities (Bialy & Gouda, 2011).
Development of Chemosensors
Derivatives of this compound have been utilized in the development of chemosensors for detecting transition metal ions. These applications highlight the compound's utility in analytical chemistry, particularly in sensing and environmental monitoring (Gosavi-Mirkute et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
6-O-ethyl 3-O-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-3-30-23(28)25-11-10-17-18(13-25)31-21(19(17)22(27)29-2)24-20(26)16-9-8-14-6-4-5-7-15(14)12-16/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDJEMLFPUDLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2770960.png)

![N-[1-(1-adamantyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770962.png)







![2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2770978.png)

![Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate](/img/structure/B2770980.png)
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2770982.png)